molecular formula C13H15N5OS B2685012 2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide CAS No. 838901-42-1

2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide

Cat. No.: B2685012
CAS No.: 838901-42-1
M. Wt: 289.36
InChI Key: TUGIGVMOSMAHNF-UHFFFAOYSA-N
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Description

2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide is a synthetic organic compound characterized by its unique structure, which includes a tetrazole ring, a sulfanyl group, and an acetamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 3-methylphenylhydrazine with sodium azide in the presence of a suitable catalyst, such as copper sulfate, under reflux conditions.

    Introduction of the Sulfanyl Group: The tetrazole derivative is then treated with a thiolating agent, such as thiourea, in the presence of a base like sodium hydroxide to introduce the sulfanyl group.

    Acetamide Formation: The final step involves the reaction of the sulfanyl-tetrazole intermediate with acryloyl chloride in the presence of a base, such as triethylamine, to form the acetamide derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the acetamide moiety, potentially converting it to an amine.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms can be replaced by various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or aryl halides can be used in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted tetrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, 2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure allows for the creation of materials with enhanced stability and functionality.

Mechanism of Action

The mechanism of action of 2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to active sites and inhibit enzyme activity. Additionally, the sulfanyl group can form covalent bonds with target proteins, leading to the modulation of their function.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[1-(3-chlorophenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide
  • 2-{[1-(3-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide
  • 2-{[1-(3-fluorophenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide

Uniqueness

The uniqueness of 2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide lies in its specific substitution pattern on the tetrazole ring and the presence of the acetamide moiety. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanyl-N-prop-2-enylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5OS/c1-3-7-14-12(19)9-20-13-15-16-17-18(13)11-6-4-5-10(2)8-11/h3-6,8H,1,7,9H2,2H3,(H,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUGIGVMOSMAHNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=NN=N2)SCC(=O)NCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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